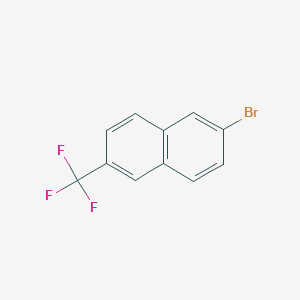

2-Bromo-6-trifluoromethylnaphthalene

Descripción general

Descripción

2-Bromo-6-trifluoromethylnaphthalene is a chemical compound with the molecular formula C11H6BrF3 . It has a molecular weight of 275.0645496 . This compound is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 6-position . The presence of these substituents can significantly influence the chemical properties and reactivity of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s likely that this compound can undergo various types of organic reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, and the trifluoromethyl group can influence the electronic properties of the molecule .Aplicaciones Científicas De Investigación

Synthesis and Environmental Concerns 2-Bromo-6-trifluoromethylnaphthalene serves as an important intermediate in various chemical syntheses. For instance, it's utilized in the preparation of non-steroidal anti-inflammatory agents. However, the synthesis methods often involve reagents like dimethyl sulfate and methyl iodide, raising environmental and toxicological concerns due to their carcinogenic risks and volatility. As a response, more environmentally benign substitutes like dimethyl carbonate are being explored, which produce only carbon dioxide and methanol as by-products (Xu & He, 2010).

Potential in Anticancer Drug Development Recent studies highlight the compound's potential in the realm of pharmaceuticals, particularly in cancer treatment. Spectroscopic and molecular docking studies suggest that this compound exhibits anti-cancer activities, with specific research indicating its ability to bind to proteins involved in cancer progression. This binding affinity, coupled with its satisfactory drug-like properties and lower toxicity, underscores its potential as a basis for developing new anticancer drugs (Saji et al., 2021).

Applications in Material Sciences The compound's derivatives are also gaining attention in material science. For instance, the synthesis of 6-Bromo-2, 3-Dicyanonaphthalene, derived from similar compounds, is crucial for preparing naphthalocyanine compounds, which are significant in various industrial applications due to their chemical stability and electronic properties. Advances in synthesis methods are enhancing yields and reducing costs, making these compounds more accessible for broader applications (Wei, 2001).

Propiedades

IUPAC Name |

2-bromo-6-(trifluoromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3/c12-10-4-2-7-5-9(11(13,14)15)3-1-8(7)6-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPILDOVQQYRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2436397.png)

![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane-6-sulfonyl fluoride](/img/structure/B2436399.png)

![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436402.png)

![1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2436403.png)

![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436405.png)

![Sodium;2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/no-structure.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2436412.png)

![N,N-diethyl-4-[2-(2-imino-4-methyl-2,5-dihydro-1,3-thiazol-5-ylidene)hydrazin-1-yl]benzene-1-sulfonamide](/img/structure/B2436416.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2436418.png)